N-(3,4-Dichlorophenyl)propyl-ETAV

Catalog No.
S11245709
CAS No.
M.F
C25H36Cl2N4O8
M. Wt
591.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3,4-Dichlorophenyl)propyl-ETAV

Product Name

N-(3,4-Dichlorophenyl)propyl-ETAV

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[2-(3,4-dichlorophenyl)ethylamino]-5-oxopentanoic acid

Molecular Formula

C25H36Cl2N4O8

Molecular Weight

591.5 g/mol

InChI

InChI=1S/C25H36Cl2N4O8/c1-12(2)20(25(38)39)30-22(35)13(3)29-24(37)21(14(4)32)31-23(36)18(7-8-19(33)34)28-10-9-15-5-6-16(26)17(27)11-15/h5-6,11-14,18,20-21,28,32H,7-10H2,1-4H3,(H,29,37)(H,30,35)(H,31,36)(H,33,34)(H,38,39)/t13-,14?,18-,20-,21-/m0/s1

InChI Key

QVZKLLUMEYWUMT-WHJBMRRRSA-N

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NCCC1=CC(=C(C=C1)Cl)Cl

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](C(C)O)NC(=O)[C@H](CCC(=O)O)NCCC1=CC(=C(C=C1)Cl)Cl

N-(3,4-Dichlorophenyl)propyl-ETAV is a chemical compound characterized by its unique structure, which includes a dichlorophenyl group attached to a propyl chain. This compound is part of a broader class of organic molecules that exhibit various biological activities and potential therapeutic applications. The molecular formula for N-(3,4-Dichlorophenyl)propyl-ETAV is C22H28Cl2N4O2SC_{22}H_{28}Cl_{2}N_{4}O_{2}S, with a molecular weight of approximately 483.5 g/mol.

The compound's structure can be represented in several ways, including its InChI (International Chemical Identifier) and SMILES (Simplified Molecular Input Line Entry System) notations. These representations are crucial for computational chemistry and database searches, aiding researchers in identifying and synthesizing the compound for various applications.

Typical of compounds containing amide and thioamide functionalities. These reactions may include:

  • Nucleophilic substitutions: The presence of the thioamide group allows for nucleophilic attack, leading to the formation of new bonds.
  • Hydrolysis: The amide bond can undergo hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid and amine.
  • Reductive reactions: The compound may also undergo reduction, particularly at the carbonyl groups, to form alcohols.

These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with different properties.

Research indicates that N-(3,4-Dichlorophenyl)propyl-ETAV exhibits significant biological activity, particularly in antibacterial applications. Studies have shown moderate to good activity against both gram-positive and gram-negative bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections. Additionally, compounds similar to N-(3,4-Dichlorophenyl)propyl-ETAV have been explored for their effects on various biological pathways, including their role in inhibiting specific enzymes or interacting with cellular receptors.

The synthesis of N-(3,4-Dichlorophenyl)propyl-ETAV typically involves multi-step organic reactions. Key steps may include:

  • Formation of the thioamide: This can be achieved by reacting an appropriate amine with a thioacid or using a thionation reaction.
  • Coupling reactions: The dichlorophenyl group can be introduced via coupling methods such as Suzuki or Heck reactions.
  • Purification: After synthesis, the compound is usually purified through recrystallization or chromatography to ensure high purity for biological testing.

These synthetic routes are essential for producing the compound in sufficient quantities for research and application.

N-(3,4-Dichlorophenyl)propyl-ETAV has several potential applications:

  • Pharmaceutical development: Due to its antibacterial properties, it could be developed into new antibiotics.
  • Chemical research: The compound serves as a building block in organic synthesis and heterocyclic chemistry.
  • Biological studies: It may be used in studies exploring its mechanism of action against bacterial pathogens or other biological targets.

Interaction studies involving N-(3,4-Dichlorophenyl)propyl-ETAV focus on its binding affinity and efficacy against various biological targets. These studies often employ techniques such as:

  • Molecular docking: To predict how the compound interacts with specific enzymes or receptors.
  • In vitro assays: To evaluate its antibacterial efficacy and determine minimum inhibitory concentrations.
  • Cell-based assays: To assess cytotoxicity and selectivity towards bacterial versus human cells.

These studies are crucial for understanding the therapeutic potential of N-(3,4-Dichlorophenyl)propyl-ETAV and guiding future drug development efforts.

N-(3,4-Dichlorophenyl)propyl-ETAV shares structural similarities with several other compounds that also contain dichlorophenyl groups or related functionalities. Some notable similar compounds include:

  • N-[3-(3,4-dichlorophenyl)propyl]-1-ethyl-4-hydroxy-5-oxo-2H-pyrrole
    • Molecular Formula: C16H16Cl2N2OC_{16}H_{16}Cl_{2}N_{2}O
    • Notable for its different pyrrole structure which may affect its biological activity .
  • N-[3-(3,4-dichlorophenyl)propyl]-3-hydroxy-1-methyl-2-oxopyridine
    • Molecular Formula: C16H16Cl2N2OC_{16}H_{16}Cl_{2}N_{2}O
    • Exhibits different pharmacological properties due to the oxopyridine moiety .
  • Propyl N-(3,4-dichlorophenyl)carbamate
    • A carbamate derivative that might show distinct insecticidal or herbicidal activities .

Uniqueness

What sets N-(3,4-Dichlorophenyl)propyl-ETAV apart from these similar compounds is its specific combination of functional groups that allow it to interact with biological systems in unique ways. Its thioamide structure provides distinct reactivity compared to amides or carbamates found in other compounds. This uniqueness may contribute to its specific antibacterial activity profile and potential therapeutic applications.

XLogP3

-0.2

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

7

Exact Mass

590.1910195 g/mol

Monoisotopic Mass

590.1910195 g/mol

Heavy Atom Count

39

Dates

Last modified: 08-08-2024

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